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molecular formula C15H29N B8505353 2,6-Diethyl-2,3,6-trimethyl-1-(prop-2-en-1-yl)piperidine CAS No. 61746-15-4

2,6-Diethyl-2,3,6-trimethyl-1-(prop-2-en-1-yl)piperidine

Cat. No. B8505353
M. Wt: 223.40 g/mol
InChI Key: IADHPFZMSTVIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04131599

Procedure details

36.7 g of 2,6-diethyl-2,3,6-trimethylpiperidine and 30 g of allyl bromide are stirred for 7 days with heating at about 75° C. The reaction mixture is made alkaline by addition of 200 ml of 2 n sodium hydroxide and is extracted with ether. The ethereal solution is dried over K2CO3 and evaporated. The residue is purified by fractional distillation yielding 1-allyl-2,6-diethyl-2,3,6-trimethylpiperidine (Compound No. 4) which distills at 132°-135° C./16 mm Hg.
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:13])[CH:8]([CH3:9])[CH2:7][CH2:6][C:5]([CH2:11][CH3:12])([CH3:10])[NH:4]1)[CH3:2].[CH2:14](Br)[CH:15]=[CH2:16].[OH-].[Na+]>C(C1(C)N=C(CCC)CC(CCC)(C)N1)CC>[CH2:16]([N:4]1[C:5]([CH2:11][CH3:12])([CH3:10])[CH2:6][CH2:7][CH:8]([CH3:9])[C:3]1([CH2:1][CH3:2])[CH3:13])[CH:15]=[CH2:14] |f:2.3|

Inputs

Step One
Name
Quantity
36.7 g
Type
reactant
Smiles
C(C)C1(NC(CCC1C)(C)CC)C
Name
Quantity
30 g
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
2
Quantity
200 mL
Type
solvent
Smiles
C(CC)C1(NC(CC(=N1)CCC)(C)CCC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution is dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is purified by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(C(CCC1(C)CC)C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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